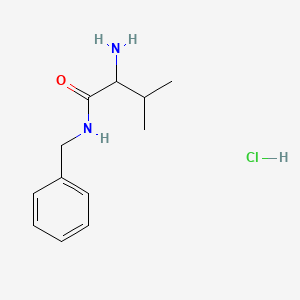
2-Amino-N-benzyl-3-methylbutanamide hydrochloride
Übersicht
Beschreibung
“2-Amino-N-benzyl-3-methylbutanamide hydrochloride” is a chemical compound with the molecular formula C12H19ClN2O . It is structurally related to functionalized amino acids (FAAs) but differs by the absence of the terminal N-acetyl group .
Synthesis Analysis
The synthesis of this compound involves the reaction of phenyl magnesium bromide with the Weinreb amide of N-Boc-Lvaline in THF . The crude product is then purified by silica gel column chromatography .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a hydrocarbon moiety at the C (2)-carbon . The structure-activity relationships (SARs) of this compound and FAAs diverge at the terminal amide site .Chemical Reactions Analysis
The anticonvulsant activities of this compound are sensitive to substituents at the 4’-N’-benzylamide site . Electron-withdrawing groups retain activity, while electron-donating groups lead to a loss of activity .Wissenschaftliche Forschungsanwendungen
Anticonvulsant and Pain-Attenuating Properties
2-Amino-N-benzyl-3-methylbutanamide hydrochloride has been studied for its anticonvulsant activities, which are sensitive to substituents at the 4'-N'-benzylamide site. It's been found that electron-withdrawing groups retain activity, while electron-donating groups lead to a loss of activity. Notably, incorporating certain groups can improve the anticonvulsant activity, surpassing that of conventional treatments like phenytoin (King et al., 2011).
Structural Parameters Influencing Anticonvulsant Activity
Further research into the structural aspects of this compound revealed that its anticonvulsant efficacy is associated with a hydrocarbon moiety at the C(2)-carbon. These findings suggest that the compound and its derivatives function through different mechanisms compared to other similar classes (King et al., 2011).
Application in Radiopharmaceuticals
This compound has been used as a matrix metalloproteinase inhibitor in radiopharmaceuticals. Specifically, it's been applied in the synthesis of radiolabeled inhibitors for PET studies, indicating its potential in diagnostic imaging and therapeutic monitoring (Wagner et al., 2011).
Antimicrobial Properties
Some derivatives of this compound have shown antimicrobial activities. For example, certain carbamoyl-containing derivatives demonstrated notable effectiveness against various pathogenic microbes, highlighting its potential in developing new antimicrobial agents (Tlekhusezh et al., 1999).
Potential in Cancer Research
The compound's derivatives have been explored in cancer research, particularly as inhibitors in the study of protease complexes related to viruses like Zika. This suggests its potential utility in the development of antiviral therapies and cancer treatment strategies (Singh et al., 2017).
Wirkmechanismus
Target of Action
It is structurally related to primary amino acid derivatives (paads) and functionalized amino acids (faas), both of which exhibit potent anticonvulsant activities .
Mode of Action
It is known that the compound’s anticonvulsant activity can be influenced by amine substitution . In some cases, N-amine substitution improved anticonvulsant activity, while in others, it led to a loss of activity .
Result of Action
Its structural relatives, paads and faas, are known to exhibit potent anticonvulsant activities .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-amino-N-benzyl-3-methylbutanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.ClH/c1-9(2)11(13)12(15)14-8-10-6-4-3-5-7-10;/h3-7,9,11H,8,13H2,1-2H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIOKZEZGHHOPMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tert-butyl 9-(aminomethyl)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B1394579.png)





![Tert-butyl 4-{[5-(methoxycarbonyl)-2-nitrophenyl]amino}piperidine-1-carboxylate](/img/structure/B1394592.png)



![4-[(E)-3-(1,3-benzodioxol-4-yl)-2-cyano-2-propenoyl]benzenecarbonitrile](/img/structure/B1394597.png)
![(E)-3-(dimethylamino)-1-{2-[methyl-4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-propen-1-one](/img/structure/B1394599.png)
